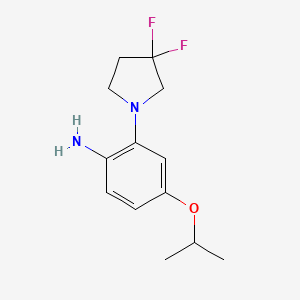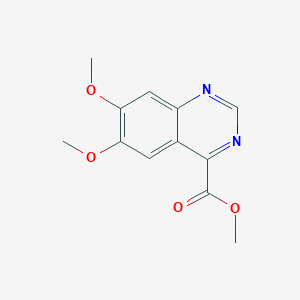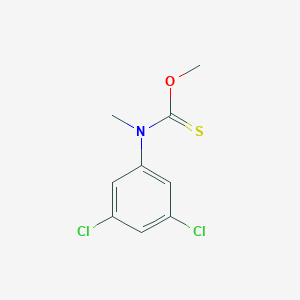
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is an organosulfur compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a carbamothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dichloroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its effectiveness against various pests.
Mechanism of Action
The mechanism of action of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the desired biological effects. The compound targets pathways involved in cellular metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl N-(3-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(4-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(2,4-dichlorophenyl)-N-methylcarbamothioate
Uniqueness
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positioning enhances its effectiveness as an enzyme inhibitor and its stability under various conditions.
Properties
Molecular Formula |
C9H9Cl2NOS |
|---|---|
Molecular Weight |
250.14 g/mol |
IUPAC Name |
O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12(9(14)13-2)8-4-6(10)3-7(11)5-8/h3-5H,1-2H3 |
InChI Key |
ZCHNATAZAVUJBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
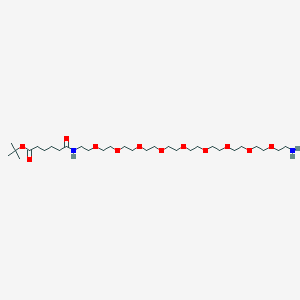




![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
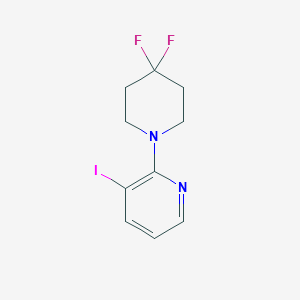

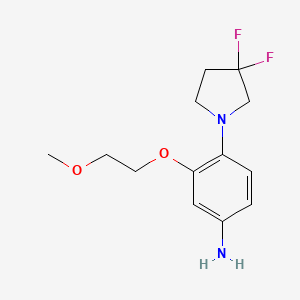
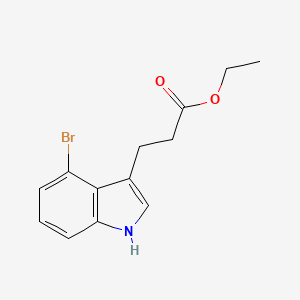
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
